5-Methyl-1,3-thiazol-4-amine hydrochloride

Description

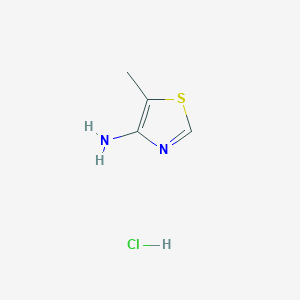

5-Methyl-1,3-thiazol-4-amine hydrochloride is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5 and an amine group at position 4, protonated as a hydrochloride salt. Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings, widely utilized in medicinal chemistry due to their bioisosteric properties and metabolic stability. The hydrochloride salt enhances solubility, facilitating its use in pharmaceutical formulations and synthetic intermediates .

Properties

IUPAC Name |

5-methyl-1,3-thiazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c1-3-4(5)6-2-7-3;/h2H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGXVLIPFRSMOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Alternative Methods: Other methods include the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water.

Industrial Production Methods: Industrial production methods for 5-Methyl-1,3-thiazol-4-amine hydrochloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-5 and C-2 positions of the thiazole ring, respectively.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted thiazole derivatives with different functional groups at the C-5 and C-2 positions.

Scientific Research Applications

Scientific Research Applications

- Anticonvulsant Activity: Thiazole derivatives have demonstrated anticonvulsant properties . For instance, compound 1 , which is 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed high anticonvulsant properties in experiments . The presence of a methoxy phenyl group attached to the pyridine ring may contribute to this activity .

- Anticancer Potential: Indole-linked thiazoles have shown promising anticancer potential and cell line selectivity . Compound 21 exhibited activity possibly due to a methoxy group on the phenyl ring attached to the second position of the thiazole ring and fluorine substitution on the 5 position of the indole ring . Additionally, compounds 25a , 25b , and 26 have demonstrated effectiveness against cancer cell lines . The efficacy of 25a and 25b may be attributed to substitution on the thiazole ring with 4-cholorophenyl and 2,4-dichlorophenyl groups, respectively, while for compound 26 , it is the 2,4-dichlorophenyl group attached to thiazole-4-one .

- Multitarget Compounds: Research has explored 2-aminothiazole-based multitarget compounds for various applications .

- Inhibitors: 1,3,4 thiadiazole derivatives are efficient inhibitors to cancer or tumors, growth factors, kinases, and many other biological enzymes .

- Vitamin B1 Deficiency: Thiamine, a form of Vitamin B1, is used to prevent and treat thiamine deficiency syndromes, including beriberi, Wernicke's encephalopathy syndrome, delirium, and peripheral neuritis associated with pellagra or neuritis of pregnancy . It has also been used for managing poor appetite, ulcerative colitis, chronic diarrhea, other GI disorders, and cerebellar syndrome, although its efficacy for these uses lacks adequate evidence .

- CHF Improvement: Thiamine repletion can improve left ventricular function and biochemical evidence of thiamine deficiency in some patients with moderate-to-severe congestive heart failure (CHF) who are receiving long-term furosemide therapy .

Other Uses

- Flavor Ingredient: Vitamin B1 is reported as a flavor ingredient in breakfast cereals, condiments, relishes, milk products, and non-alcoholic beverages .

- Industrial Applications: The compound is used in medicine, nutrition, and enriched flours .

- Rubber Vulcanization: N-cyclohexyl benzothinzole-S-sulfenamide, in flaked form, has been added to complete Cyanamid's line of rubber vulcanization accelerators. Its free-flowing properties are particularly advantageous in the automatic compounding of rubber for tire treads, footwear, heels, soles, and similar products .

Mechanism of Action

The mechanism of action of 5-Methyl-1,3-thiazol-4-amine hydrochloride involves its interaction with various molecular targets and pathways. For example, it can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, cell death . This mechanism is particularly relevant in its potential antitumor activity.

Comparison with Similar Compounds

Substituent Variations in Thiazole Derivatives

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent positioning and electronic effects. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Positioning of Substituents: Substitution at position 5 (e.g., methyl, cyclopropyl, phenyl) significantly alters steric and electronic properties.

- Counterion Effects : Hydrochloride salts improve aqueous solubility compared to free bases, critical for bioavailability in drug development .

- Side Chain Modifications : Alkyl chains (e.g., propyl in ) increase solubility, while bulky groups (cyclopropyl, isopropyl) may enhance metabolic stability or selectivity .

Critical Analysis of Research Findings

- Structural-Activity Relationships (SAR) :

- Contradictions: While some analogs (e.g., Meloxicam HCl) are clinically approved, others remain research tools, underscoring the impact of minor structural changes on pharmacological profiles .

Biological Activity

5-Methyl-1,3-thiazol-4-amine hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and potential therapeutic applications.

1. Overview of this compound

This compound is characterized by its thiazole core, which is known to interact with various biological targets. The compound's structure allows it to exhibit significant bioactivity against a range of pathogens and cancer cells.

2.1 Target Interactions

The specific molecular targets of this compound are still under investigation. However, thiazole derivatives are known to interact with DNA and enzymes like topoisomerase II. This interaction can lead to DNA double-strand breaks and subsequent cell death in cancer cells.

2.2 Biochemical Pathways

Research indicates that thiazole derivatives may influence multiple biochemical pathways. They have been shown to exhibit cytotoxic effects on human tumor cell lines and may modulate cellular responses through various signaling pathways .

3.1 Antimicrobial Activity

This compound has demonstrated potential antimicrobial properties:

- Bacterial Activity : Studies have shown that thiazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to 5-methyl-1,3-thiazol-4-amine have shown minimum inhibitory concentration (MIC) values as low as 25 μg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 25 |

3.2 Anticancer Activity

The anticancer potential of this compound is notable:

- Cell Lines Tested : It has shown significant growth inhibition in breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines with IC50 values reported as low as 0.28 µg/mL for MCF-7 cells .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 0.28 |

| HepG2 | 9.6 |

3.3 Anti-inflammatory Properties

Thiazole derivatives are also being explored for their anti-inflammatory effects, which could provide therapeutic avenues for diseases characterized by inflammation.

4. Case Studies and Research Findings

Several studies have highlighted the biological activity of thiazole derivatives:

- Antimicrobial Efficacy : A study evaluated various thiazole derivatives for their antimicrobial activity, revealing that some compounds had superior activity compared to standard antibiotics like ofloxacin .

- Cytotoxicity in Cancer Models : Research on thiazole derivatives indicated their ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

5. Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data for this compound is limited, ongoing studies aim to clarify its bioavailability, metabolism, and excretion profiles. Understanding these parameters is critical for assessing the compound's therapeutic potential and safety in clinical settings.

6. Conclusion

This compound represents a promising compound in the realm of medicinal chemistry due to its diverse biological activities. Its potential as an antimicrobial and anticancer agent warrants further investigation through pharmacological studies and clinical trials.

Future research should focus on elucidating the specific molecular mechanisms underlying its biological effects while exploring its safety profile in vivo to facilitate its application in therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.